2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a hydroxy group, and a trichloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of hydroxyacetic acid with tert-butoxycarbonyl-glycyl chloride to form tert-butoxycarbonyl-hydroxyglycine. This intermediate is then reacted with benzyl bromide to produce benzyloxycarbonyl-hydroxyglycine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, or using reducing metals in acid.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
- **this compound methyl ester
- **this compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13Cl3N2O5 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-(2,4,6-trichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H13Cl3N2O5/c17-9-6-10(18)20-14(19)11(9)13(22)12(15(23)24)21-16(25)26-7-8-4-2-1-3-5-8/h1-6,12-13,22H,7H2,(H,21,25)(H,23,24) |
InChI Key |
LJEMCMRLVJZVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=C(N=C(C=C2Cl)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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